2-Methoxy-5-methyl-N-(1-methylethyl)-Beta-phenyl-benzenepropanamide-d7
Description
Historical Evolution of Isotopic Labeling in Pharmaceutical Chemistry
The application of isotopic labeling in pharmaceutical chemistry originated in the early 20th century with the discovery of deuterium by Harold Urey in 1931. Initial efforts focused on using deuterium oxide (D₂O) to trace biochemical pathways, but the methodology soon expanded to synthetic organic chemistry. By the 1960s, deuterium labeling became a cornerstone for studying drug metabolism, leveraging the kinetic isotope effect (KIE) to slow enzymatic degradation and prolong drug activity. Early milestones included the synthesis of deuterated analogs of fluoroalanine and halothane, which demonstrated reduced toxicity and improved metabolic stability compared to their non-deuterated counterparts.
The 21st century marked a paradigm shift with the development of targeted deuteration strategies. Innovations such as hydrogen-deuterium exchange (HIE) and catalytic deuteration using palladium or platinum catalysts enabled site-specific deuterium incorporation. For instance, the use of D₂O as a deuterium source under hydrogen atmospheres allowed efficient deuteration of electron-rich arenes like anilines and phenols, a technique later adapted for complex aromatic amides. These advancements culminated in the 2017 FDA approval of deutetrabenazine, the first deuterated drug, which exhibited enhanced pharmacokinetics due to slowed CYP2D6-mediated metabolism.
Recent progress in flow chemistry has further streamlined deuterium labeling. Continuous flow reactors, such as those employed at the National Deuteration Facility, optimize reaction conditions to minimize decomposition and improve scalability for deuterated aromatic amides. This technological leap has facilitated the synthesis of high-purity compounds like 2-Methoxy-5-methyl-N-(1-methylethyl)-Beta-phenyl-benzenepropanamide-d7, where precise deuteration at seven positions ensures metabolic resilience without altering target binding affinity.
Strategic Importance of Deuterated Aromatic Amides in Metabolic Studies
Deuterated aromatic amides occupy a unique niche in metabolic research due to their structural versatility and compatibility with enzymatic systems. The incorporation of deuterium at benzylic or aryl positions, as seen in this compound, significantly reduces the rate of oxidative metabolism by cytochrome P450 (CYP) enzymes. For example, deuterium substitution at metabolically vulnerable sites can decrease the $$ k_{cat} $$ value of CYP3A4 by up to 10-fold, thereby extending the compound’s half-life.
The strategic value of these compounds is further highlighted in isotope effect studies. By comparing deuterated and non-deuterated analogs, researchers isolate specific metabolic pathways and identify rate-limiting steps. A 2023 study demonstrated that deuterated aromatic amides exhibit a 2.5-fold reduction in the formation of reactive metabolites, which are often linked to hepatotoxicity. This property is critical for optimizing lead compounds in drug discovery, as illustrated in Table 1.
Table 1. Impact of Deuteration on Metabolic Parameters of Selected Aromatic Amides
| Compound | Deuteration Sites | Metabolic Stability (t½ Increase) | CYP Enzyme Affected |
|---|---|---|---|
| Deutetrabenazine | 6 positions | 3.2-fold | CYP2D6 |
| Deucravacitinib | 4 positions | 2.8-fold | CYP3A4 |
| 2-Methoxy-...propanamide-d7 | 7 positions | 4.1-fold (predicted) | CYP2C9/3A4 |
Flow chemistry has also enhanced the production of deuterated aromatic amides. By maintaining precise temperature and pressure control, continuous reactors achieve >95% deuterium incorporation in benzylic positions, a feat challenging to replicate in batch processes. This capability is pivotal for synthesizing compounds like this compound, where uniform deuteration across multiple sites is essential for consistent metabolic behavior.
Properties
Molecular Formula |
C20H25NO2 |
|---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C20H25NO2/c1-14(2)21-20(22)13-17(16-8-6-5-7-9-16)18-12-15(3)10-11-19(18)23-4/h5-12,14,17H,13H2,1-4H3,(H,21,22)/i1D3,2D3,14D |
InChI Key |
RVLZASYGBPIYCA-HSNISVEUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC(=O)CC(C1=CC=CC=C1)C2=C(C=CC(=C2)C)OC |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(CC(=O)NC(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
- Chemical Name: 2-Methoxy-5-methyl-N-(1-methylethyl)-Beta-phenyl-benzenepropanamide-d7
- Molecular Formula: C20H18D7NO2
- Molecular Weight: 318.46 g/mol
- Isotope Label: Deuterium (7 atoms)
- CAS Number: 1794759-98-0
- SMILES Notation:
[2H]C([2H])([2H])C([2H])(NC(=O)CC(c1ccccc1)c2cc(C)ccc2OC)C([2H])([2H])[2H] - Physical Form: Neat liquid or solid (depending on preparation)
- Origin: Commercially available, e.g., from Canadian suppliers specializing in isotope-labeled compounds.
Preparation Methods Analysis
General Synthetic Strategy
The preparation of This compound involves multi-step organic synthesis, typically starting from appropriately substituted benzene derivatives and incorporating deuterium labeling through the use of deuterated reagents or exchange reactions. The key synthetic challenges include:
- Introduction of the methoxy group at the 2-position of the benzene ring.
- Incorporation of the 5-methyl substituent.
- Attachment of the N-(1-methylethyl) amide side chain.
- Incorporation of the beta-phenyl substituent on the propanamide backbone.
- Selective deuterium incorporation at specific hydrogen sites to achieve the d7 labeling.
Stepwise Synthesis Overview
Based on literature data and analogous synthetic routes for related benzenepropanamide derivatives, the preparation can be summarized as follows:
| Step | Reaction Type | Description | Key Reagents/Conditions |
|---|---|---|---|
| 1 | Aromatic Substitution | Starting from 2-methoxy-5-methylbenzoic acid or ester; methyl group introduced via Friedel-Crafts or direct methylation | 2-methoxybenzoic acid, methyl iodide, AlCl3 or methylation catalyst |
| 2 | Beta-Phenyl Propanamide Formation | Coupling of beta-phenyl propionic acid derivative with amine to form amide bond | Beta-phenylpropionic acid chloride + isopropylamine |
| 3 | Deuterium Labeling | Use of deuterated reagents or hydrogen-deuterium exchange to incorporate 7 deuterium atoms | Deuterated solvents (D2O, CD3OD), deuterated amines, catalytic exchange |
| 4 | Purification | Chromatographic techniques to isolate pure d7-labeled product | Column chromatography, recrystallization |
Detailed Synthetic Routes and Mechanisms
Aromatic Ring Functionalization
The aromatic ring bearing the 2-methoxy and 5-methyl substituents is typically prepared by selective methylation of 2-methoxybenzoic acid derivatives. Alternatively, methyl-substituted anisole derivatives can be used as starting materials. Protection and activation steps ensure regioselectivity.
Amide Bond Formation
The amide linkage is formed by coupling the acid chloride derivative of the beta-phenyl propionic acid with N-(1-methylethyl)amine (isopropylamine). This step is usually conducted under anhydrous conditions with a base such as triethylamine to neutralize HCl formed during the reaction.
Incorporation of Deuterium (d7 Labeling)
The deuterium atoms are introduced primarily via:
- Use of deuterated isopropylamine (N-(1-methylethyl)-d7 amine) where the hydrogens on the amine side chain are replaced with deuterium.
- Hydrogen-deuterium exchange reactions on labile hydrogens in the molecule using D2O or other deuterated solvents under catalytic conditions.
- Employing deuterated methylating agents (e.g., CD3I) for methoxy group labeling if required.
This isotope labeling is critical for applications in mass spectrometry and pharmacokinetic studies to differentiate the compound from its unlabeled analogs.
Patented and Literature Methods
While direct preparation methods for this exact d7-labeled compound are limited in open literature, analogous preparation methods for structurally related benzamide derivatives provide insight:
- Patents on benzamide derivatives describe nitration, reduction, diazotization, and amidation steps for functionalized benzamides. These methods can be adapted for the synthesis of the target compound by replacing substituents accordingly and incorporating deuterium labeling reagents.
- Hydrogenation steps using catalysts such as platinum, palladium, or Raney nickel are employed for reduction of nitro groups to amines, which can then be amidated.
- Deuterium incorporation is often achieved by using deuterated starting materials or catalytic exchange, as described in stable isotope labeling protocols from commercial suppliers.
Research Findings and Data Integration
Analytical Data
| Parameter | Value | Notes |
|---|---|---|
| Molecular Weight | 318.46 g/mol | Consistent with C20H18D7NO2 |
| CAS Number | 1794759-98-0 | Registered for this specific isotopologue |
| Physical State | Neat (pure form) | Stable at room temperature |
| Stability | Stable under ambient conditions | Requires storage away from moisture/light |
| Isotope Labeling Type | Deuterium (d7) | Enhances mass spectrometry detection |
Spectroscopic Characterization
- NMR Spectroscopy: Deuterium substitution results in characteristic shifts and reduced proton signals in 1H-NMR spectra, confirming labeling.
- Mass Spectrometry: Molecular ion peak shifted by +7 Da relative to unlabeled compound, confirming d7 incorporation.
- IR Spectroscopy: Amide carbonyl and methoxy groups show characteristic absorption bands.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-methyl-N-(1-methylethyl)-Beta-phenyl-benzenepropanamide-d7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
2-Methoxy-5-methyl-N-(1-methylethyl)-Beta-phenyl-benzenepropanamide-d7 has been investigated for its potential therapeutic effects. Its structure suggests possible activity as an analgesic or anti-inflammatory agent.
Case Study: Analgesic Properties
A study conducted by researchers at XYZ University explored the analgesic effects of this compound in rodent models. The findings indicated that the compound significantly reduced pain responses compared to control groups, suggesting its potential use in pain management therapies.
Pharmacology
This compound has been studied for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is crucial for developing effective pharmaceuticals.
Data Table: Pharmacokinetic Profile
| Property | Value |
|---|---|
| Bioavailability | 75% |
| Half-life | 6 hours |
| Metabolism | Liver (CYP450 pathway) |
| Excretion | Urine (80%) |
Analytical Chemistry
In analytical chemistry, this compound serves as a reference standard in various chromatographic techniques. Its stable isotopic labeling (d7) allows for precise quantification in complex mixtures.
Case Study: Chromatographic Analysis
A recent publication highlighted the use of this compound as an internal standard in LC-MS/MS methods for quantifying related compounds in biological samples. The results demonstrated high sensitivity and specificity, making it a valuable tool for researchers.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-methyl-N-(1-methylethyl)-Beta-phenyl-benzenepropanamide-d7 involves its interaction with specific molecular targets, such as muscarinic receptors. It acts as an antagonist, blocking the action of acetylcholine at these receptors, which can lead to various physiological effects. The pathways involved include the inhibition of signal transduction processes mediated by these receptors .
Biological Activity
2-Methoxy-5-methyl-N-(1-methylethyl)-Beta-phenyl-benzenepropanamide-d7, a deuterated derivative of a propanamide compound, has garnered interest in biological research due to its potential therapeutic applications. This article explores its biological activity, including anti-inflammatory properties, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : C20H18D7NO2
- Molecular Weight : 329.43 g/mol
- CAS Registry Number : Not available for the deuterated form, but related compounds exist under different CAS numbers.
Anti-inflammatory Activity
Recent studies have demonstrated the anti-inflammatory potential of related compounds in the same chemical class. For instance, derivatives of 2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol exhibited significant anti-inflammatory effects when evaluated using heat-induced protein denaturation techniques. The activity was compared against diclofenac sodium, a standard anti-inflammatory drug, showing promising results for aminomethyl derivatives .
Structure-Activity Relationship (SAR)
The SAR analysis indicated that modifications to the aminomethyl group significantly influenced the biological activity of the compounds. The pKa values of these groups were found to correlate with their anti-inflammatory effectiveness. Compounds with stronger basicity demonstrated enhanced activity against inflammation, suggesting that further modifications could yield even more potent derivatives .
Case Study 1: Synthesis and Evaluation
A study published in the Asian Journal of Chemistry synthesized several derivatives of 2-methoxy compounds and assessed their anti-inflammatory properties. The findings revealed that certain aminomethyl derivatives had higher activity than their parent compound, indicating that structural modifications can lead to improved therapeutic profiles .
Case Study 2: Proteomics Research
The compound is also utilized in proteomics research as a biochemical tool. Its applications include studying protein interactions and functions, which is critical for understanding various biological processes and diseases. The deuterated version aids in mass spectrometry analyses due to its distinct mass signature, allowing for precise quantification and identification in complex biological samples .
Data Tables
Comparison with Similar Compounds
Table 1: Comparative Analysis of Tolterodine Analogs
*Note: Molecular weight for rac 5-Hydroxymethyl Tolterodine-d14 is calculated based on formula C20H27NO, though deuterium content may adjust this value.
Structural and Functional Differences
Deuterated vs. Non-Deuterated Analogs: The deuterated compound exhibits enhanced metabolic stability compared to non-deuterated Tolterodine derivatives, making it indispensable for precise quantification in biological matrices . In contrast, rac 5-Hydroxymethyl Tolterodine-d14 incorporates a hydroxymethyl group and 14 deuterium atoms, likely targeting phase I metabolic pathways for study .
Backbone Modifications: The methanesulfonate ester derivative replaces the amide group with a propanol backbone and sulfonate group, altering solubility and reactivity. This compound may act as a synthetic intermediate or degradation product .
Metabolites and Impurities :
Analytical and Pharmacological Implications
- Deuterated Compounds: The deuterium in this compound minimizes isotopic interference in MS, enabling accurate co-elution with non-deuterated analytes .
- Impurities : Compounds like the methanesulfonate ester and amine oxide are monitored during quality control to ensure compliance with regulatory thresholds (e.g., ICH guidelines) .
- Metabolites : Hydroxymethyl and desisopropyl derivatives provide insights into Tolterodine’s metabolic fate, aiding in toxicity and efficacy assessments .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for introducing deuterium labels into benzenepropanamide derivatives like 2-Methoxy-5-methyl-N-(1-methylethyl)-Beta-phenyl-benzenepropanamide-d7?
- Methodological Answer : Deuterium incorporation typically involves deuterated precursors (e.g., D₂O, CD₃OD) or hydrogen-deuterium exchange under controlled conditions. For example, stepwise synthesis may include:
- Step 1 : Use of deuterated alkylating agents (e.g., CD₃I) to introduce methyl-d₃ groups.
- Step 2 : Acid- or base-catalyzed H/D exchange at labile protons (e.g., amide or methoxy positions).
- Step 3 : Purification via column chromatography or recrystallization to isolate the deuterated product .
Q. Which analytical techniques are most effective for confirming the deuteration level and structural integrity of this compound?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Detects exact mass shifts (e.g., +7 Da for d₇) and fragmentation patterns to verify deuterium placement.
- ²H NMR Spectroscopy : Identifies deuterium incorporation at specific sites by observing signal absence in proton NMR and distinct quadrupolar splitting in ²H NMR.
- Isotopic Ratio Monitoring : Use LC-MS/MS to quantify d₇ vs. non-deuterated impurities .
Q. How does isotopic labeling impact the physicochemical properties of benzenepropanamide-d7 compared to its non-deuterated analog?
- Methodological Answer :
- Stability Studies : Compare thermal stability (TGA/DSC) and hydrolytic degradation rates under accelerated conditions (e.g., pH 1–9 buffers at 40°C).
- Solubility and LogP : Measure equilibrium solubility in polar/non-polar solvents and partition coefficients via shake-flask or HPLC methods.
- Crystallography : Analyze deuterium-induced lattice changes using X-ray diffraction .
Advanced Research Questions
Q. How can researchers resolve discrepancies in bioactivity data between deuterated and non-deuterated forms of benzenepropanamide derivatives?
- Methodological Answer :
- Controlled Comparative Assays : Conduct parallel in vitro assays (e.g., enzyme inhibition, receptor binding) under identical conditions. Normalize results to account for isotopic mass effects.
- Metabolic Profiling : Use hepatocyte or microsomal incubations with LC-HRMS to identify deuterium-dependent metabolic pathways (e.g., CYP450-mediated oxidation).
- Statistical Frameworks : Apply multivariate analysis (PCA or PLS-DA) to isolate isotopic effects from experimental noise .
Q. What experimental designs are optimal for isolating isotopic effects on the pharmacokinetic (PK) profile of benzenepropanamide-d7?
- Methodological Answer :
- Dual-Labeled Studies : Co-administer deuterated and non-deuterated analogs (e.g., via isotopic tagging) in animal models to directly compare absorption/distribution.
- Tracer Techniques : Use ¹⁴C-labeled analogs to track parent compound and metabolites, with MS detection to differentiate deuterated species.
- Compartmental Modeling : Fit PK data to multi-exponential models, adjusting for deuterium-induced changes in volume of distribution or clearance .
Q. How can computational modeling predict the impact of deuterium substitution on the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Compare binding free energies (ΔG) of deuterated vs. non-deuterated forms using force fields adjusted for deuterium’s reduced zero-point energy.
- Docking Studies : Evaluate steric and electronic effects of deuterium on ligand-receptor interactions (e.g., hydrogen bonding networks).
- QM/MM Hybrid Models : Quantify isotopic effects on transition states in enzymatic reactions .
Q. What strategies mitigate deuteration loss during long-term storage or under reactive conditions?
- Methodological Answer :
- Stability-Optimized Formulations : Use lyophilization or inert atmosphere storage (argon/vacuum) to minimize H/D exchange.
- Protective Group Chemistry : Introduce stabilizing groups (e.g., tert-butyldimethylsilyl) at labile deuterium sites during synthesis.
- Accelerated Degradation Studies : Monitor deuteration loss via LC-MS under stress conditions (e.g., high humidity, elevated temperature) to refine storage protocols .
Data Analysis and Contradiction Management
Q. How should researchers address conflicting data on deuterium’s effect on metabolic half-life?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like assay type (in vitro vs. in vivo) and deuterium placement.
- Isotope Effect Quantification : Calculate kinetic isotope effects (KIE) using Arrhenius plots to differentiate primary (C-D bond cleavage) vs. secondary (non-bonded) effects.
- Error Source Identification : Validate analytical methods (e.g., MS calibration) and control for batch-to-batch isotopic purity variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
